molecular formula C7H3FI2O2 B3057754 4-Fluoro-3,5-diiodobenzoic acid CAS No. 847862-87-7

4-Fluoro-3,5-diiodobenzoic acid

Cat. No.: B3057754
CAS No.: 847862-87-7
M. Wt: 391.9 g/mol
InChI Key: CVHNCPIADQEMFO-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Systems

Polyhalogenated aromatic systems are organic compounds that contain multiple halogen atoms attached to an aromatic ring. The presence and identity of these halogens—fluorine, chlorine, bromine, or iodine—impart unique characteristics to the molecule. Halogenation can modify the electronic nature of the aromatic ring, influence molecular shape, and introduce specific, highly directional non-covalent interactions. For instance, the high electronegativity of fluorine can enhance the metabolic stability of a drug molecule, while the large, polarizable nature of iodine makes it an excellent "halogen bond" donor, a crucial interaction in crystal engineering and molecular recognition. nih.govchemicalbook.com Furthermore, carbon-halogen bonds, particularly those involving bromine and iodine, are synthetically valuable, serving as handles for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. orgoreview.com

Research Trajectories for Fluorinated and Iodinated Benzoic Acid Architectures

Research involving benzoic acids that contain both fluorine and iodine is driven by the desire to combine the distinct advantages of each halogen. Fluorine is often incorporated into bioactive molecules to improve properties like binding affinity and metabolic resistance. chemicalbook.com Iodine, on the other hand, provides a site for synthetic elaboration and can participate in potent halogen bonding. nih.govorgoreview.com Molecules that feature both, like 4-Fluoro-3,5-diiodobenzoic acid, are therefore investigated as "privileged scaffolds." mdpi.com These scaffolds provide a stable, fluorinated core while offering two reactive sites (the C-I bonds) for building molecular complexity, making them highly attractive for developing libraries of compounds in drug discovery and for creating advanced functional materials. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3,5-diiodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHNCPIADQEMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)F)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462131
Record name 4-Fluoro-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847862-87-7
Record name 4-Fluoro-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Fluoro 3,5 Diiodobenzoic Acid

Established Synthetic Pathways and Chemical Precursors

The synthesis of 4-Fluoro-3,5-diiodobenzoic acid is primarily achieved through electrophilic aromatic substitution on a readily available precursor, 4-fluorobenzoic acid. The key to these syntheses is the use of highly reactive iodinating agents capable of overcoming the deactivating effect of the carboxylic acid group.

Multi-Step Conversions from Substituted Benzoic Acid Derivatives

The most direct established pathway starts from commercially available 4-fluorobenzoic acid. This precursor is subjected to a powerful electrophilic iodination process that installs two iodine atoms onto the aromatic ring. The electronic properties of the starting material—specifically, the presence of a fluorine atom at position 4 and a carboxylic acid at position 1—synergistically direct the incoming iodine atoms to the desired 3 and 5 positions.

Potent iodinating systems are required for this transformation. A common and effective method involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid or sodium periodate (B1199274) (NaIO₄), in a highly acidic medium like concentrated sulfuric acid. researchgate.netcolab.wsorganic-chemistry.orgresearchgate.net This combination generates a powerful electrophilic iodine species, often represented as I⁺, which is reactive enough to substitute onto the electron-poor aromatic ring twice.

Another established system for the iodination of deactivated aromatic compounds utilizes N-Iodosuccinimide (NIS) in concentrated sulfuric acid or trifluoroacetic acid (TFA). researchgate.netresearchgate.netlookchem.com The strong acid protonates NIS, creating a highly electrophilic iodine source capable of iodinating benzoic acid derivatives. researchgate.netlookchem.com

The general reaction scheme is as follows:

General reaction scheme for the di-iodination of 4-fluorobenzoic acid

Directed Halogenation Approaches

Directed halogenation in this context refers to the strategic use of the existing functional groups on the benzene (B151609) ring to control the position of the incoming halogens. For this compound, the regioselectivity is dictated entirely by the directing effects of the fluorine and carboxyl groups.

The challenge lies not in directing the iodine, but in forcing the reaction to occur on a deactivated substrate. Research on the iodination of various deactivated arenes has established several effective reagent combinations. organic-chemistry.orgresearchgate.netnih.gov

Reagent SystemAcid MediumTarget Substrate TypeReference
I₂ / NaIO₄Concentrated H₂SO₄Deactivated Arenes organic-chemistry.orgresearchgate.net
N-Iodosuccinimide (NIS)Concentrated H₂SO₄Deactivated Arenes researchgate.netresearchgate.net
Iodic Acid (HIO₃)H₂SO₄ / Ac₂O / AcOHHalobenzenes, Nitrobenzene nih.gov
I₂ / (NH₄)₂S₂O₈Trifluoroacetic AcidBenzoic Acid researchgate.net

This table summarizes powerful iodinating systems capable of functionalizing electron-poor aromatic rings, which are applicable to the synthesis of this compound.

The mechanism for these reactions follows the standard model for electrophilic aromatic substitution. The highly reactive iodine electrophile (I⁺) attacks the π-system of the 4-fluorobenzoic acid at the 3-position, which is ortho to the fluorine and meta to the carboxyl group. This forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). A base (such as HSO₄⁻) then abstracts the proton from the 3-position to restore aromaticity, yielding 4-fluoro-3-iodobenzoic acid. This process is then repeated at the 5-position to give the final di-iodinated product.

Regioselective Synthesis Strategies for Fluorinated and Iodinated Aromatic Systems

The regioselectivity of the synthesis of this compound is a classic example of competing versus reinforcing directing effects in electrophilic aromatic substitution. The fluorine atom at C-4 is an activating (by resonance) yet electronegative (by induction) ortho,para-director. The carboxylic acid at C-1 is a deactivating meta-director.

Fluorine's Directing Effect : The lone pairs on the fluorine atom can be donated into the ring to stabilize the positive charge of the arenium ion intermediate when attack occurs at the ortho or para positions. This resonance stabilization outweighs its strong electron-withdrawing inductive effect in determining the position of substitution.

Carboxylic Acid's Directing Effect : The carboxyl group withdraws electron density from the ring both inductively and by resonance, deactivating the ring towards electrophilic attack. This deactivation is strongest at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack.

In the case of 4-fluorobenzoic acid, the positions ortho to the fluorine (C-3 and C-5) are the same as the positions meta to the carboxylic acid. This alignment means both groups direct incoming electrophiles to the same carbons, resulting in a highly regioselective synthesis of the 3,5-diiodo product. The primary synthetic hurdle is not selectivity, but reactivity. Systems such as I₂/NaIO₄ in concentrated H₂SO₄ provide the potent electrophile needed to overcome the ring's deactivation. organic-chemistry.orgresearchgate.net

Novel and Emerging Synthetic Techniques

While electrophilic substitution remains the workhorse for synthesizing this compound, research into more advanced methods like transition metal-mediated C-H activation and continuous flow chemistry offers potential for future improvements in efficiency and safety.

Catalytic and Transition Metal-Mediated Syntheses

Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. A prominent strategy involves the use of a directing group to position a metal catalyst near a specific C-H bond, leading to highly regioselective reactions.

For benzoic acids, the carboxylate group is an excellent directing group for achieving ortho-C-H functionalization. acs.orgacs.org Numerous methods using palladium, rhodium, or iridium catalysts have been developed for the ortho-arylation, -alkenylation, and -halogenation of benzoic acid derivatives. researchgate.netresearchgate.net An iridium-catalyzed ortho-iodination of benzoic acids has been reported, which proceeds under mild conditions. acs.orgacs.org

However, this established ortho-directing strategy is not suitable for the synthesis of this compound, as it would functionalize the C-H bonds at the 2- and 6-positions (ortho to the carboxyl group) rather than the desired 3- and 5-positions.

An emerging area of research is the development of strategies for meta-C-H functionalization. These approaches often use specialized U-shaped templates that bind to the directing group (like a carboxylic acid) and loop around the molecule to deliver the catalyst to a remote meta-position. researchgate.netnih.gov While protocols for the meta-olefination and meta-acetoxylation of benzoic acid derivatives have been developed, a catalytic meta-iodination using this strategy has not been explicitly reported for this substrate. nih.gov The application of a template-based catalytic system represents a novel, albeit currently hypothetical, approach to synthesizing this compound, potentially offering milder reaction conditions than classical electrophilic methods.

Catalytic ApproachPosition SelectivityApplicability to Target SynthesisReference
Ir-Catalyzed C-H IodinationOrthoNo (would yield 2,6-diiodo product) acs.orgacs.org
Pd-Catalyzed C-H OlefinationMeta (with template)Principle only (not iodination) nih.gov

This table contrasts existing catalytic methods for benzoic acid functionalization, highlighting the challenges and potential future directions for the synthesis of this compound.

Continuous Flow Chemistry Applications in Halogenated Benzoic Acid Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors rather than being mixed in a single flask, is an emerging technology with significant advantages for the synthesis of halogenated compounds. Electrophilic iodinations, particularly those employing potent and hazardous reagents like concentrated sulfuric acid and strong oxidants, can be highly exothermic and difficult to control on a large scale in batch reactors.

The key benefits of flow chemistry for this type of synthesis include:

Enhanced Safety : The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment. This drastically reduces the risks associated with thermal runaways or accidental exposure.

Superior Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for extremely efficient heating and cooling, enabling precise temperature control over highly exothermic or endothermic processes.

Improved Mixing and Mass Transfer : Rapid mixing of reagent streams leads to more homogeneous reaction conditions, which can improve yields, reduce side product formation, and shorten reaction times. colab.ws

Scalability : Production can be scaled up by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up a large batch reactor.

While a specific continuous flow synthesis of this compound has not been detailed in the literature, the principles are directly applicable. A hypothetical flow setup would involve separate inlet streams for a solution of 4-fluorobenzoic acid and the iodinating reagent system (e.g., I₂ and NaIO₄) in sulfuric acid. These streams would converge at a T-mixer and enter a temperature-controlled residence time unit (a coiled tube reactor) to ensure complete reaction before the product stream is collected and quenched. This approach offers a promising avenue for the safe, controlled, and scalable production of this compound.

Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

The application of green chemistry principles to the synthesis of halogenated benzoic acids, such as this compound, is crucial for minimizing the environmental impact of these processes. These principles provide a framework for designing safer, more efficient, and sustainable chemical manufacturing methods. The core tenets of green chemistry that are particularly relevant to the synthesis of these compounds include maximizing atom economy, utilizing safer solvents and auxiliaries, employing catalytic reagents, and designing for energy efficiency.

Atom Economy in the Synthesis of this compound

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgprimescholars.comjocpr.comacs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.

In the context of synthesizing this compound, the choice of iodinating agent and reaction type significantly influences the atom economy. Traditional iodination methods often utilize stoichiometric reagents that result in the formation of substantial amounts of byproducts, leading to low atom economy. For instance, a hypothetical synthesis of this compound starting from 4-fluorobenzoic acid using common iodinating reagents can be analyzed for its atom economy.

Here is a hypothetical comparison of atom economy for different synthetic approaches to a di-iodinated benzoic acid:

Synthetic ApproachReactantsDesired ProductByproductsAtom Economy (%)
Ideal Di-iodination4-Fluorobenzoic Acid, 2 I₂This compound2 HIHigh (depends on subsequent use of HI)
Using NIS4-Fluorobenzoic Acid, 2 NISThis compound2 SuccinimideLower
Using I₂/Oxidant4-Fluorobenzoic Acid, I₂, OxidantThis compoundOxidant-derived byproductsVaries with oxidant

Addition reactions, such as the direct addition of iodine across a double bond, typically exhibit 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com While not directly applicable to the aromatic substitution required for this compound, the principle encourages the development of new catalytic cycles that minimize waste.

Use of Safer Solvents and Auxiliaries

The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. Many traditional organic syntheses employ volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. The ideal green solvent is non-toxic, non-flammable, readily available, and easily recyclable.

In the synthesis of halogenated benzoic acids, greener solvent alternatives are being explored. Water is an excellent green solvent for certain reactions due to its non-toxicity and abundance. mdpi.com For example, the oxidative di-iodination of alkynes using an iodide source and an oxidant has been successfully carried out in water. mdpi.com While the solubility of nonpolar aromatic compounds in water can be a challenge, the use of surfactants or co-solvents can sometimes overcome this limitation.

Electrochemical methods offer a promising avenue for reducing the use of hazardous solvents. nih.gov Electrochemical iodination can be performed in aqueous solutions, using electrons as the "reagent" to generate the active iodinating species from a benign iodine source like potassium iodide. nih.gov This approach not only avoids hazardous solvents but also eliminates the need for chemical oxidizing agents and their associated byproducts. nih.gov

The following table summarizes the properties of common solvents and their greener alternatives relevant to the synthesis of halogenated aromatic compounds:

Solvent ClassConventional SolventHazardsGreener AlternativeBenefits of Alternative
ChlorinatedDichloromethane, ChloroformCarcinogenic, environmental persistence2-Methyltetrahydrofuran (2-MeTHF)Less toxic, derived from renewable resources
AromaticBenzene, TolueneCarcinogenic, toxicAnisole, p-CymeneLower toxicity
EthersDiethyl ether, Tetrahydrofuran (THF)Peroxide-forming, flammableCyclopentyl methyl ether (CPME)Higher boiling point, less prone to peroxide formation
Polar AproticDimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Reprotoxic, high boiling pointCyrene, Dimethyl sulfoxide (B87167) (DMSO) (use with caution)Bioderived (Cyrene), lower toxicity profile

Catalysis in the Synthesis of Halogenated Benzoic Acids

Catalytic reactions are a cornerstone of green chemistry because they can reduce the amount of reagents needed, lower reaction temperatures and pressures, and increase selectivity, thereby minimizing waste. rsc.org The use of catalytic amounts of a substance is inherently more atom-economical than using stoichiometric reagents.

In the context of synthesizing compounds like this compound, the development of efficient catalytic systems for halogenation is a key research area. For instance, iridium-catalyzed C-H activation has been shown to be effective for the ortho-iodination of benzoic acids under mild conditions and without the need for additives or bases. acs.org This method offers high conversion rates and selectivity. acs.org While this specific method targets the ortho position, the principle of using transition metal catalysis to direct C-H functionalization is a powerful tool for developing greener syntheses of various halogenated aromatics.

Palladium-catalyzed reactions are also widely used in the synthesis of halogenated compounds. A palladium-catalyzed di-iodination of benzoic acid derivatives has been reported, demonstrating the potential for catalytic approaches to introduce multiple halogen atoms. researchgate.net

The benefits of catalytic versus stoichiometric approaches are significant:

FeatureStoichiometric ReagentsCatalytic Reagents
Amount Used Large excess often requiredSmall, sub-stoichiometric amounts
Waste Generation High, due to byproducts from the reagentLow, catalyst is regenerated
Atom Economy Generally lowerGenerally higher
Selectivity Can be low, leading to mixtures of productsOften high, leading to a single desired product
Reaction Conditions Often harsh (high temperatures, pressures)Often milder, reducing energy consumption

Design for Energy Efficiency

Energy efficiency is a key principle of green chemistry, aiming to minimize the energy requirements of chemical processes and conduct reactions at ambient temperature and pressure whenever possible. The energy used in chemical manufacturing contributes to greenhouse gas emissions and operational costs.

Several strategies can be employed to improve the energy efficiency of synthesizing this compound. The use of highly active catalysts can significantly lower the activation energy of a reaction, allowing it to proceed at lower temperatures. rsc.org For example, the aforementioned iridium-catalyzed iodination proceeds under mild conditions, reducing the energy input required compared to traditional methods that may require high temperatures. acs.org

Solvent-free reaction conditions, such as mechanochemistry (grinding), can also lead to significant energy savings by eliminating the need to heat and distill large volumes of solvent. nih.gov This approach has been successfully applied to the iodination of pyrimidine (B1678525) derivatives and holds promise for other aromatic systems. nih.gov

Microwave-assisted synthesis is another technique that can enhance energy efficiency. Microwaves can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods.

The following table outlines approaches to improve energy efficiency in chemical synthesis:

ApproachDescriptionImpact on Energy Consumption
Catalysis Using catalysts to lower the activation energy of the reaction.Reduces the need for high temperatures and pressures.
Solvent-Free Reactions Conducting reactions in the absence of a solvent (e.g., mechanochemistry).Eliminates the energy-intensive processes of heating and distilling solvents.
Microwave Synthesis Using microwave irradiation to heat the reaction mixture.Can lead to faster reaction times and reduced overall energy use.
Process Intensification Combining multiple reaction steps into a single, continuous process.Reduces energy losses associated with intermediate purification and handling steps.

By integrating these green chemistry principles into the design of synthetic routes for this compound, it is possible to develop manufacturing processes that are not only more environmentally benign but also more economically viable.

Advanced Reactivity and Derivatization Chemistry of 4 Fluoro 3,5 Diiodobenzoic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for initial derivatization. Standard organic transformations can be readily applied to this moiety to create esters, amides, and other related functional groups. These modifications are often the first step in a longer synthetic sequence, serving to protect the acid group, alter solubility, or introduce a new point of connection for building larger molecules.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong mineral acid like sulfuric acid. globalscientificjournal.com For example, reacting 4-fluoro-3,5-diiodobenzoic acid with methanol (B129727) or ethanol (B145695) in the presence of catalytic H₂SO₄ yields the corresponding methyl or ethyl ester. This transformation is crucial for subsequent reactions, such as palladium-catalyzed cross-couplings, where the free carboxylic acid might interfere with the catalyst.

Amidation provides another route for derivatization. This is often accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluoro-3,5-diiodo-benzoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. This method allows for the introduction of a vast array of nitrogen-containing substituents. globalscientificjournal.com

Transformation Reagents Product Purpose
EsterificationAlcohol (e.g., Methanol, Ethanol), H₂SO₄EsterProtection of the carboxylic acid, modification of solubility.
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)AmideIntroduction of diverse nitrogen-containing functional groups.
ReductionLiAlH₄ or BH₃·THFBenzyl AlcoholConversion to a primary alcohol for further functionalization.
Acid HalogenationThionyl chloride (SOCl₂), Oxalyl chlorideAcyl HalideCreation of a reactive intermediate for ester and amide synthesis.

This table presents common transformations for the carboxylic acid group of this compound.

Directed Functionalization of the Halogen Centers

The two halogen atoms on the aromatic ring, iodine and fluorine, exhibit vastly different reactivities, which is a key feature for the selective synthesis of complex derivatives.

The carbon-iodine (C-I) bonds are the most reactive sites on the aromatic ring for a variety of transformations, particularly for palladium-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it an excellent leaving group in oxidative addition steps, which is the initial and often rate-determining step in many catalytic cycles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

The presence of two identical C-I bonds allows for either a double coupling to introduce two identical substituents or a stepwise, selective coupling to introduce two different groups. This sequential functionalization is a powerful strategy for building complex and asymmetric molecules. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to replace the iodine atoms with a wide range of aryl, alkynyl, vinyl, and amino groups, respectively. For instance, the Sonogashira coupling of a related compound, 4-fluoro-2-iodobenzoic acid, has been used to synthesize bioactive heterocycles. ossila.com This highlights the utility of the C-I bond as a versatile synthetic handle.

In stark contrast to the C-I bond, the carbon-fluorine (C-F) bond is exceptionally strong and generally unreactive towards the conditions used for C-I bond functionalization. This inertness is a significant advantage, as the fluorine atom typically remains intact throughout multi-step synthetic sequences, imparting its unique electronic properties to the final molecule.

Direct functionalization of the C-F bond via nucleophilic aromatic substitution is extremely challenging and requires harsh conditions and highly activated substrates, which are not present in this compound. Instead, further fluorination of the aromatic ring would proceed via an electrophilic pathway. Research on the direct fluorination of 4-fluorobenzoic acid has shown that using elemental fluorine in a strong acid medium like concentrated sulfuric acid can lead to the formation of polyfluorinated benzoic acids. psu.edu In principle, such a reaction on this compound would likely add another fluorine atom ortho to the existing one, but the high reactivity of the C-I bonds makes such a transformation impractical without prior modification. The development of reagents for selective C-F bond activation remains an active area of research but is not typically applied to building blocks like this where more reactive handles are available. tcichemicals.com

Palladium-Catalyzed Cross-Coupling Reactions and Analogues for Structural Extension

Palladium-catalyzed cross-coupling is the cornerstone of synthetic strategies involving this compound and its derivatives. The two iodine atoms serve as versatile anchor points for extending the molecular framework. By carefully choosing the coupling partners and reaction conditions, a vast library of analogues can be synthesized.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is frequently used to form new carbon-carbon bonds. Reacting a derivative of this compound (e.g., the methyl ester) with two equivalents of an arylboronic acid can produce a symmetrical tetra-substituted aromatic compound. A prominent example of a similar transformation involves the synthesis of 5-fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid from 5-fluoro-3-iodobenzoic acid, demonstrating the formation of a biaryl structure. nih.gov

The Sonogashira coupling introduces acetylenic moieties by reacting the aryl iodide with a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions to the molecular scaffold. Other important reactions include the Heck coupling (with alkenes) and the Buchwald-Hartwig amination (with amines), which further expand the range of possible structures. The ability to perform these reactions sequentially allows for the creation of highly complex and unsymmetrical molecules from a single, readily available starting material.

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl or substituted aryl
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Arylalkyne
HeckAlkene (CH₂=CHR)Pd(OAc)₂, Ligand, BaseArylalkene (Styrene derivative)
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand (e.g., BINAP), BaseArylamine

This table summarizes key palladium-catalyzed cross-coupling reactions applicable to this compound derivatives.

Synthesis of Complex Molecular Architectures and Scaffolds from this compound Derivatives

The true synthetic power of this compound is realized when its multiple reactive sites are exploited in concert to build sophisticated molecular architectures. By combining transformations at the carboxylic acid group with sequential cross-coupling reactions at the C-I bonds, this compound serves as a trifunctional linchpin for convergent synthesis.

For example, a synthetic route could begin with the esterification of the carboxylic acid. This is followed by a selective, monocoupling reaction at one of the iodine positions under carefully controlled conditions (e.g., using a substoichiometric amount of the coupling partner). The resulting mono-substituted intermediate can then undergo a second, different cross-coupling reaction at the remaining iodine position. Finally, hydrolysis of the ester can regenerate the carboxylic acid, which can then be used for further conjugation, such as amide bond formation to link the entire scaffold to another molecule or a solid support.

This stepwise approach allows for the precise installation of up to three different substituents around the central fluorinated aromatic ring. This strategy is critical for creating:

Medicinal Chemistry Scaffolds: Introducing different functional groups allows for the fine-tuning of pharmacological properties by systematically exploring the chemical space around a core structure.

Materials Science Precursors: The ability to build extended, rigid, and electronically-tuned molecules is essential for developing new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Complex Ligands: The synthesis of unsymmetrical bi-aryl or multi-aryl systems can lead to novel ligands for catalysis, where precise steric and electronic properties are required.

Furthermore, intramolecular reactions can be designed to form complex heterocyclic or macrocyclic structures. For instance, after a Sonogashira coupling, the newly introduced alkyne could react with the carboxylic acid group (or a derivative) to form lactones, as has been demonstrated with related iodo-benzoic acids. ossila.com This highlights the potential of this compound as a foundational element for constructing intricate and high-value molecular frameworks.

In Depth Spectroscopic Characterization of 4 Fluoro 3,5 Diiodobenzoic Acid and Derivatives

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

In the case of 4-Fluoro-3,5-diiodobenzoic acid , the FT-IR and Raman spectra would be dominated by characteristic vibrations of the benzene (B151609) ring, the carboxylic acid group, and the carbon-halogen bonds. The carboxylic acid O-H stretch is expected to appear as a very broad band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to strong intermolecular hydrogen bonding which leads to the formation of a dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to be a strong, sharp band in the FT-IR spectrum, generally found between 1680 and 1710 cm⁻¹.

The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1250-1000 cm⁻¹ range. The C-I stretching vibrations are found at much lower frequencies, typically in the 500-600 cm⁻¹ range, due to the high mass of the iodine atom.

For comparison, the FT-IR spectrum of the related compound 4-Fluorobenzoic acid shows characteristic absorption bands that support these assignments. chemicalbook.comnist.gov

Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundObserved Wavenumber (cm⁻¹) for 4-Fluorobenzoic acid chemicalbook.comnist.gov
O-H Stretch (Carboxylic Acid)2500-3300 (Broad)~3000 (Broad)
C=O Stretch (Carboxylic Acid)1680-17101680-1700
Aromatic C=C Stretch1450-16001605, 1510
C-F Stretch1250-1000~1230
C-I Stretch500-600N/A

Raman spectroscopy, being a complementary technique, would also be valuable. The C=C stretching modes of the aromatic ring are typically strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum, are often strong in the Raman spectrum, providing a more complete vibrational picture. For instance, in a study of 2,3,6-trifluorobenzoic acid, both FT-IR and Raman spectra were used to perform a comprehensive vibrational assignment. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of This compound is expected to be relatively simple. Due to the substitution pattern, there are two equivalent aromatic protons. These protons would appear as a singlet in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a much higher chemical shift, generally above 10 ppm, and its position can be highly dependent on the solvent and concentration. For the related compound 4-Amino-3,5-diiodobenzoic acid , the two aromatic protons also appear as a singlet, demonstrating the effect of the symmetrical substitution pattern. chemicalbook.comambeed.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For This compound , due to symmetry, we would expect to see five distinct signals: one for the carboxylic acid carbon, and four for the aromatic carbons (C1, C2/C6, C3/C5, and C4). The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. The aromatic carbons will show characteristic shifts influenced by the attached substituents. The carbon attached to the fluorine (C4) will show a large coupling constant (¹JC-F). The carbons attached to the iodine atoms (C3/C5) will be significantly shielded due to the heavy atom effect. The carbon attached to the carboxylic acid group (C1) and the carbons adjacent to the fluorine (C2/C6) will also have distinct chemical shifts. As a reference, the ¹³C NMR data for 4-fluorobenzoic acid shows the carboxyl carbon at approximately 166.8 ppm and the aromatic carbons in the 115-166 ppm range, with the carbon attached to fluorine showing a large splitting. chemicalbook.com

Carbon EnvironmentExpected ¹³C Chemical Shift (ppm) for this compoundObserved ¹³C Chemical Shift (ppm) for 4-Fluorobenzoic acid chemicalbook.com
C=O (Carboxylic Acid)~165-175166.85
C1 (C-COOH)~130-135127.81
C2/C6~130-140132.57
C3/C5 (C-I)~90-100115.96
C4 (C-F)~160-170 (with large ¹JC-F)165.38 (d, ¹JC-F = 253 Hz)

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. thermofisher.com The ¹⁹F NMR spectrum of This compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine will be influenced by the electronic environment of the aromatic ring. The presence of two ortho iodine atoms is expected to have a significant effect on the chemical shift compared to simpler fluorobenzoic acids. For comparison, the ¹⁹F chemical shift of 4-fluorobenzoic acid is reported to be around -114.2 ppm relative to CFCl₃. nih.gov The chemical shift for this compound would likely be shifted from this value due to the presence of the two bulky and electron-donating iodine atoms.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzoic acids typically exhibit characteristic absorption bands in the UV region. For This compound , the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring. The presence of the iodine and fluorine substituents, as well as the carboxylic acid group, will influence the position and intensity of these absorption bands.

The typical UV absorption for benzoic acid in a non-polar solvent shows a strong band around 230 nm and a weaker, structured band around 270-280 nm. The introduction of halogens can cause a red shift (bathochromic shift) of these absorption maxima. In a study on benzoic acid in aqueous solution, it was noted that the neutral form has a higher absorbance and a red shift in its absorption bands compared to the anionic benzoate (B1203000) form. nih.gov

Mass Spectrometry Applications for Precise Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For This compound (C₇H₃F I₂O₂), the calculated exact mass is 391.8156 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus confirming the elemental formula.

The mass spectrum would also show a characteristic isotopic pattern due to the presence of two iodine atoms (¹²⁷I is the only stable isotope). The molecular ion peak ([M]⁺ or [M]⁻) would be readily identifiable. Fragmentation patterns observed in the mass spectrum can provide further structural information. For benzoic acids, a common fragmentation is the loss of the carboxylic acid group (loss of COOH, 45 Da) or the loss of water (18 Da) from the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed as the base peak. researchgate.net

Computational Chemistry and Quantum Mechanical Studies on 4 Fluoro 3,5 Diiodobenzoic Acid Systems

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. This method is widely used to determine the most stable three-dimensional arrangement of atoms, known as geometrical optimization. For 4-Fluoro-3,5-diiodobenzoic acid, DFT calculations, often using a basis set like B3LYP/6-311+G*, would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The process involves finding the lowest energy conformation of the molecule. The optimized geometry reveals a planar benzene (B151609) ring substituted with a carboxyl group, a fluorine atom, and two iodine atoms. The presence of bulky iodine atoms ortho to the carboxyl group may cause some steric hindrance, potentially leading to slight out-of-plane twisting of the carboxyl group to achieve the most stable energetic state. DFT studies on similar halogenated molecules have demonstrated its effectiveness in providing detailed information about molecular structures and their interactions. nih.gov

Table 1: Representative Geometrical Parameters for this compound (Illustrative) Note: These are typical, illustrative values based on DFT calculations for similar structures and are not specific experimental results for this exact compound.

ParameterBondPredicted Value (Å)
Bond LengthC-I~2.10
Bond LengthC-F~1.35
Bond LengthC-C (aromatic)~1.40
Bond LengthC-C (carboxyl)~1.49
Bond LengthC=O~1.21
Bond LengthC-O~1.36

Analysis of Frontier Molecular Orbitals (FMO): HOMO-LUMO Energy Gaps and Related Electronic Properties

Frontier Molecular Orbital (FMO) theory is pivotal in quantum chemistry for explaining the electronic behavior and reactivity of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net In this compound, the HOMO is expected to be localized primarily on the iodinated benzene ring, while the LUMO would be distributed over the carboxyl group and the aromatic ring. The presence of electron-withdrawing halogens can influence these energy levels, often reducing the HOMO-LUMO gap compared to unsubstituted benzoic acid. dntb.gov.ua

Table 2: Illustrative Frontier Molecular Orbital Properties Note: These values are representative examples based on DFT calculations for analogous aromatic compounds.

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Energy Gap (ΔE)~ 4.7 eV

Theoretical Predictions of Reactivity and Reaction Mechanisms

The electronic properties derived from FMO analysis are directly linked to the prediction of molecular reactivity. libretexts.org The HOMO's location indicates the most likely site for electrophilic attack, as this is where electron density is most available. For this compound, this would likely be the carbon atoms bearing the iodine substituents. The LUMO's location highlights the probable site for nucleophilic attack, which would be concentrated around the electron-deficient carboxyl group. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help in understanding the molecule's interaction with other chemical species and in predicting the mechanisms of potential reactions.

Calculation of Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to identify reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, using a color-coded scheme to denote different charge regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and fluorine. researchgate.netresearchgate.net In this compound, the most negative potential would be concentrated around the carbonyl oxygen of the carboxylic acid and the fluorine atom.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group. researchgate.netresearchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, complementing the insights from FMO analysis. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical computing. researchgate.net DFT calculations are an effective method for predicting the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netscielo.org.mx

A large hyperpolarizability value (β) is indicative of a significant NLO response. This property often arises in molecules with a strong intramolecular charge transfer between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. For this compound, the benzene ring acts as the π-system, while the carboxyl group functions as an electron-accepting group. The presence of fluorine, an electron-withdrawing atom, can enhance NLO response. scielo.org.mxjmcs.org.mx A small HOMO-LUMO energy gap is often correlated with a higher NLO response. researchgate.net

Table 3: Predicted Non-Linear Optical Properties (Illustrative) Note: These are representative values calculated using DFT for similar organic molecules. The hyperpolarizability of urea (B33335) is often used as a reference.

ParameterPredicted Value (a.u.)
Dipole Moment (μ)~ 2.5 D
Mean Polarizability (α)~ 150 a.u.
First Hyperpolarizability (βtot)> Urea (βtot ≈ 37 a.u.)

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It provides a detailed picture of intramolecular interactions, such as charge transfer between filled donor orbitals and empty acceptor orbitals. dntb.gov.ua

Thermochemical and Spectroscopic Property Computations

DFT calculations can also be used to predict various thermochemical properties at different temperatures, such as enthalpy, entropy, and heat capacity. These theoretical calculations provide valuable thermodynamic data that can complement experimental findings.

Furthermore, computational methods are employed to predict spectroscopic signatures. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing this theoretical spectrum with experimental data helps in assigning specific vibrational modes to different functional groups within the molecule. For this compound, characteristic vibrational frequencies would include the O-H stretch and C=O stretch of the carboxylic acid, C-F stretch, C-I stretches, and various aromatic C-C and C-H vibrations.

Crystallographic Investigations and Solid State Behavior of 4 Fluoro 3,5 Diiodobenzoic Acid Systems

Single Crystal X-ray Diffraction Studies for Precise Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

While specific SCXRD data for 4-fluoro-3,5-diiodobenzoic acid is not widely available in published literature, analysis of closely related halogenated benzoic acids provides a clear indication of its expected molecular conformation. For instance, studies on compounds like 3,5-difluorobenzoic acid reveal that the carboxylic acid group and the benzene (B151609) ring are nearly coplanar. researchgate.net In one study, the C2—C1—C7—O2 torsion angle was found to be 172°, indicating a high degree of planarity. researchgate.net This planarity is a common feature in many benzoic acid derivatives.

Similarly, diffraction data for other halogenated benzoic acids, such as 3,4-difluoro-2-hydroxybenzoic acid, show the molecule to be essentially planar, with a root-mean-square deviation in the benzene ring of just 0.006 Å. nih.gov This structural rigidity is crucial for predictable packing and the formation of ordered supramolecular assemblies. Based on these examples, the this compound molecule is expected to adopt a largely planar conformation in the solid state.

Table 1: Representative Crystallographic Data for Halogenated Benzoic Acid Derivatives

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)
3,5-Difluorobenzoic acid researchgate.net C₇H₄F₂O₂ Monoclinic P2₁/c - - - -
3,4-Difluoro-2-hydroxybenzoic acid nih.gov C₇H₄F₂O₃ Monoclinic P2₁/c 9.4252 6.8145 11.0391 106.257
p-Aminobenzoic acid (α form) rsc.org C₇H₇NO₂ Monoclinic P2₁/b - - - -

Note: Full cell parameters for 3,5-difluorobenzoic acid were not available in the cited abstract. The table illustrates the type of data obtained from SCXRD.

Exploration of Crystal Packing Motifs and Crystal Engineering

The packing arrangements in these systems are diverse. For example, in the crystal structure of 3,5-difluorobenzoic acid, molecules form dimers that are further stabilized by C—H···O hydrogen bonds and weak π-π stacking interactions, with an inter-centroid distance of 3.77 Å. researchgate.net In other cases, such as with 3,4-difluoro-2-hydroxybenzoic acid, the primary dimers are linked into sheets, which are then connected by aromatic π–π stacking interactions (inter-centroid distance of 3.7817 Å) to form a three-dimensional network. nih.gov The specific nature and geometry of the halogen atoms play a critical role in directing these extended structures. The large, polarizable iodine atoms in this compound are expected to dominate the packing through strong halogen bonding, a feature actively exploited in crystal engineering.

Intermolecular Interactions and Supramolecular Assemblies

The formation of stable, extended networks, or supramolecular assemblies, is a hallmark of halogenated benzoic acids. This is driven by a hierarchy of non-covalent interactions, primarily hydrogen and halogen bonds.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophile. acs.org The strength of the halogen bond donor capability follows the trend I > Br > Cl > F. Iodine, being highly polarizable, is an excellent halogen bond donor. In contrast, fluorine, due to its high electronegativity and low polarizability, does not typically form significant halogen bonds.

In systems containing iodine, strong and predictable halogen bonds of the type C–I···O, C–I···N, and even C–I···I are frequently observed. nih.govnih.gov These interactions can be remarkably strong, with interaction energies for I···O contacts estimated to be between 14.2 and 17.6 kJ/mol. acs.org For this compound, the two iodine atoms provide powerful sites for directing crystal packing. They can form robust synthons with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, competing with or complementing the primary hydrogen bond network. Studies on related diiodo-substituted compounds have revealed diverse aggregation patterns driven by C-I···anion halogen bonds. nih.gov

The carboxylic acid group is a powerful and highly reliable hydrogen bonding motif. In the vast majority of crystalline benzoic acids, it forms a classic centrosymmetric dimer via a pair of O—H···O hydrogen bonds, creating a stable R²₂(8) ring motif. researchgate.netnih.gov This interaction is one of the most robust and frequently utilized synthons in supramolecular chemistry.

It is virtually certain that this compound would form this characteristic dimer in its crystal structure. The stability of this hydrogen-bonded dimer often means that it forms the primary building block of the crystal, with other interactions such as halogen bonds and π-stacking then organizing these dimers into the final three-dimensional lattice. In more complex systems, where other hydrogen bond donors or acceptors are present, alternative hydrogen bonding chains or more intricate networks can arise. ucl.ac.uk

Table 2: Common Intermolecular Interactions in Halogenated Aromatic Acids

Interaction Type Donor Acceptor Typical Distance Range (Å) Strength (kJ/mol)
Hydrogen Bond O-H O=C 2.6 - 2.7 20 - 40
Halogen Bond acs.org C-I O=C ~3.0 - 3.3 14 - 18
Halogen Bond nih.gov C-I I-C < 3.96 (sum of vdW radii) 5 - 15

Polymorphism and Co-crystallization Phenomena for Halogenated Benzoic Acids

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, including benzoic acid derivatives. rsc.orgnih.gov Different polymorphs can exhibit different physical properties, such as density, stability, and solubility. Polymorphism in benzoic acids can arise from different arrangements of the primary hydrogen-bonded dimers or from variations in weaker interactions. For example, benzoic acid itself can form co-crystals with different polymorphs depending on the preparation method (solution vs. grinding). rsc.org

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a powerful strategy in crystal engineering. mdpi.comacs.org Halogenated benzoic acids are excellent candidates for co-crystal formation. Their strong hydrogen and halogen bonding functionalities can be used to form robust and predictable interactions with a variety of co-formers, such as N-containing bases. rsc.org For example, benzoic acid and its derivatives have been successfully co-crystallized with compounds like piperazine (B1678402) and 2-aminopyrimidine. rsc.org The introduction of a co-former can disrupt or modify the packing of the parent acid, leading to new materials with altered properties. The study of co-crystals of this compound could yield a wide range of novel supramolecular architectures.

Structure Reactivity and Structure Property Relationships in 4 Fluoro 3,5 Diiodobenzoic Acid Analogues

Electronic Effects of Fluorine and Iodine on Aromatic Ring Systems and Substituent Acidity

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring that withdraw electron density stabilize this negative charge, thereby increasing the acidity of the parent acid. libretexts.org Both fluorine and iodine are halogens and act as electron-withdrawing groups through the inductive effect.

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect. leah4sci.comlibretexts.org This effect pulls electron density from the ring and, by extension, from the carboxylate group, dispersing the negative charge and stabilizing the anion. libretexts.org This stabilization increases the dissociation of the carboxylic acid, making it a stronger acid compared to unsubstituted benzoic acid. libretexts.orgopenstax.org

Iodine, while less electronegative than fluorine, also withdraws electron density inductively. The collective effect of two iodine atoms at the meta positions relative to the carboxyl group significantly enhances the acidity. Electron-withdrawing groups are known to deactivate the benzene (B151609) ring towards electrophilic attack while making the corresponding benzoic acids more acidic. libretexts.org The increase in acidity is directly related to the ability of the substituent to stabilize the resulting anion. libretexts.org

The table below illustrates the effect of halogen substitution on the acidity (pKa) of benzoic acid. A lower pKa value indicates a stronger acid.

CompoundpKa ValueReference Substituent Effect
Benzoic Acid4.20Baseline
4-Fluorobenzoic Acid4.14Minor increase in acidity
4-Iodobenzoic Acid4.05Moderate increase in acidity
3,5-Difluorobenzoic Acid3.59Significant increase in acidity
p-(Trifluoromethyl)benzoic acid3.60Strong increase in acidity due to powerful electron-withdrawing group. openstax.org

Steric Influences of Halogen Substituents on Molecular Conformation and Reaction Pathways

The covalent radii of halogen atoms increase down the group, making iodine a much larger atom than fluorine. This difference in size has profound steric implications for the molecular structure of 4-fluoro-3,5-diiodobenzoic acid.

The two bulky iodine atoms situated at positions 3 and 5 (ortho to the fluorine and meta to the carboxyl group) create significant steric hindrance. This steric pressure can force the carboxylic acid group to twist out of the plane of the aromatic ring. brainly.in In unsubstituted benzoic acid, the carboxyl group is largely coplanar with the benzene ring, allowing for resonance stabilization. When forced out of planarity, this conjugation is disrupted, which can influence the molecule's electronic properties and reactivity.

This conformational constraint can affect reaction pathways in several ways:

Shielding: The iodine atoms can sterically block access to the carboxylic acid group or the adjacent ring carbons, directing incoming reagents to other positions.

Conformational Control: The fixed, non-planar conformation can be crucial in molecular recognition and self-assembly, as it pre-organizes the molecule for specific intermolecular interactions.

Stereoselectivity: In reactions involving the creation of new stereocenters, the steric bulk of substituents can strongly influence the stereochemical outcome. For instance, reactions of acetals with different halogen substituents show that the nature of the halogen can dictate whether a 1,2-cis or 1,2-trans product is formed. nih.gov

While fluorine is roughly the same size as a hydrogen atom and exerts minimal steric effect, the influence of the two large iodine atoms dominates the molecular conformation. brainly.in

Impact of Halogenation Pattern on Electronic Properties and Molecular Recognition

The specific 4-fluoro-3,5-diiodo substitution pattern creates a unique and anisotropic distribution of electron density across the molecule, which is key to its function in molecular recognition. This pattern influences the molecule's reactivity and its ability to form specific non-covalent bonds. nih.gov

The key interaction enabled by this pattern is the halogen bond (XB) . A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base or other electron-rich site. nih.govmdpi.com

Iodine as a Halogen Bond Donor: Due to its large size and polarizable electron cloud, iodine is an excellent halogen bond donor. The electron-withdrawing effect of the aromatic ring pulls electron density away from the outermost portion of the iodine atom, creating a region of positive electrostatic potential, known as the σ-hole, along the C-I bond axis.

Fluorine's Role: The highly electronegative fluorine atom at the 4-position enhances the electron-withdrawing character of the entire ring system. This inductively pulls more electron density away from the C-I bonds, making the σ-holes on the iodine atoms even more positive and thus strengthening their ability to act as halogen bond donors.

This specific arrangement of a strong inductive group (F) and two strong halogen bond donors (I) allows for highly directional and specific molecular recognition. The molecule can interact with halogen bond acceptors, such as oxygen or nitrogen atoms, with a well-defined geometry. nih.gov This directional nature is a powerful tool in designing and controlling the assembly of molecules in the solid state. mdpi.com

Modulating Intermolecular Interactions and Self-Assembly through Halogen Substitution

The combination of functional groups in this compound allows for a rich variety of intermolecular interactions that can be used to guide its self-assembly into complex supramolecular architectures. The primary interactions at play are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The carboxylic acid moiety is a classic hydrogen-bonding unit. Molecules of this compound can form robust, dimeric structures through pairs of O-H···O hydrogen bonds between their carboxyl groups. This is a very common and predictable motif in the crystal structures of carboxylic acids.

Halogen Bonding: As established, the iodine atoms are potent halogen bond donors. They can form strong and directional C-I···O interactions with the oxygen atoms of the carboxyl groups of neighboring molecules. The linearity of this interaction makes it a highly effective tool for crystal engineering. nih.gov

The interplay between these two dominant forces—hydrogen bonding and halogen bonding—drives the self-assembly process. Different synthons (structural units formed by intermolecular interactions) can emerge:

Hydrogen-bonded dimers can link together via halogen bonds.

Chains can be formed through a combination of head-to-tail hydrogen and halogen bonds.

Sheets or more complex 3D networks can be constructed when multiple halogen bond donors (the two iodines) and acceptors (the carbonyl and hydroxyl oxygens) are utilized. mdpi.com

The substitution pattern allows for diverse aggregation possibilities, as seen in related diiodo-triazolium salts which can form dimers, trimers, tetramers, and even linear polymers depending on the conditions and counter-ions present. nih.govnih.gov By strategically substituting halogens, one can tune the strength and directionality of these non-covalent forces to control the final solid-state structure. mdpi.comrsc.org

Interaction TypeDonorAcceptorRole in Self-Assembly
Hydrogen BondCarboxyl -OHCarboxyl C=OForms robust dimers, a primary structural motif.
Halogen BondIodine Atom (C-I)Carboxyl Oxygen (C=O or -OH)Provides directional linkages, connecting primary motifs into larger assemblies.
Halogen BondIodine Atom (C-I)Fluorine Atom (C-F)Possible weaker interaction contributing to overall crystal packing.
π-π StackingAromatic RingAromatic RingContributes to the stabilization of layered structures.

Applications in Advanced Materials Science and Catalysis

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers as Ligands

While direct integration of 4-Fluoro-3,5-diiodobenzoic acid into Metal-Organic Frameworks (MOFs) or coordination polymers is not extensively documented in publicly available research, the principles of MOF and coordination polymer synthesis suggest its potential as a ligand. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure and properties of the resulting framework are highly dependent on the geometry and functionality of these organic linkers.

Benzoic acid and its derivatives are commonly employed as ligands in the synthesis of coordination polymers. For instance, lanthanide-based coordination polymers have been prepared using ligands like 4-((bis(carboxymethyl)amino)methyl)benzoic acid. d-nb.info Similarly, d10-metal coordination polymers have been synthesized with 4,4′-oxydibenzoic acid as a primary ligand. rsc.org The synthesis of MOFs often involves reacting a metal salt with a multitopic organic linker, such as a dicarboxylic acid, in a suitable solvent under solvothermal conditions. d-nb.inforesearchgate.net For example, a lanthanum-based MOF was synthesized using 3,4-dihydroxycinnamic acid as the linker. bldpharm.com Given that fluorinated benzoic acids are also utilized as building blocks, it is plausible that this compound could serve as a ligand, potentially introducing unique properties to the resulting MOF due to its halogenated structure. The use of fluorinated linkers, such as 2,5-bis(trifluoromethyl)terephthalic acid, has been shown to produce highly fluorinated and hydrophobic MOFs. mdpi.com

The general approach to synthesizing such materials involves the reaction of a metal salt with the organic linker under controlled conditions. The carboxylate group of this compound can coordinate with metal centers, while the fluoro and iodo substituents would be exposed within the pores of the framework, potentially influencing its sorption, catalytic, or sensing properties.

Utilization as Ligands in Organometallic Complexes

Information regarding the specific use of this compound as a ligand in discrete organometallic complexes is scarce in available literature. However, the fundamental principles of organometallic chemistry allow for the formation of complexes with a wide variety of organic ligands. The carboxylate functionality of this compound can readily coordinate to a metal center. The resulting complex would feature a metal-oxygen bond, with the fluorinated and iodinated phenyl ring extending from the coordination sphere. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the halogen atoms, could impact the stability and reactivity of the resulting organometallic complex.

Role as Reagents or Precursors in Catalytic Systems (e.g., Hypervalent Iodine Chemistry)

A significant application of this compound lies in its potential as a precursor for hypervalent iodine reagents. Hypervalent iodine compounds are powerful oxidizing agents used in a wide array of organic transformations due to their low toxicity and high selectivity. tcichemicals.comarkat-usa.orgresearchgate.net The synthesis of these reagents often involves the oxidation of an iodoarene. organic-chemistry.org

For instance, iodoarenes can be oxidized to form [bis(acetoxy)iodo]arenes, which are versatile precursors to other hypervalent iodine species. organic-chemistry.org A common method involves the oxidation of an iodoarene with reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org A related compound, 4-Fluoro-2-iodobenzoic acid, has been successfully used to prepare pseudocyclic benziodoxole tosylates, which are effective hypervalent iodine oxidants. ossila.com This is achieved through a ligand transfer reaction with PhI(OH)OTs. ossila.com

Given the presence of two iodine atoms, this compound could potentially be converted into a bifunctional hypervalent iodine reagent. The general synthetic route would involve the oxidation of the iodine centers to a higher oxidation state, typically +3 (I(III)).

Table 1: Examples of Hypervalent Iodine Reagents and their Precursors

Hypervalent Iodine Reagent Class Precursor Typical Oxidant
(Diacetoxyiodo)arenes Iodoarenes Peracetic acid, mCPBA
[Hydroxy(tosyloxy)iodo]arenes Iodoarenes Oxone, p-toluenesulfonic acid
Iodosylarenes (Diacetoxyiodo)arenes Sodium hydroxide

The resulting hypervalent iodine species derived from this compound could find applications in various catalytic oxidation reactions.

Building Blocks for Functional Organic Materials and Molecular Devices

Fluorinated and iodinated aromatic compounds are important building blocks in the synthesis of functional organic materials. The presence of fluorine can enhance properties such as thermal stability, metabolic stability, and lipophilicity, which are desirable in materials for electronics and in medicinal chemistry. The carbon-iodine bonds provide reactive sites for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the construction of more complex molecular architectures.

Radiochemical Labeling Precursors in Advanced Synthesis

The structure of this compound makes it a promising precursor for the development of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being one of the most commonly used isotopes due to its favorable decay characteristics. arkat-usa.org

A widely used method for labeling peptides and proteins with ¹⁸F involves the use of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.gov This prosthetic group is typically synthesized from a 4-fluorobenzoic acid derivative. nih.govmdpi.com The presence of the 4-fluoro group in this compound makes it a suitable candidate for the synthesis of an analogous [¹⁸F]-labeled synthon. The synthesis would involve a nucleophilic substitution reaction with [¹⁸F]fluoride.

Furthermore, the two iodine atoms on the aromatic ring provide sites for radioiodination with isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I, which are used in Single Photon Emission Computed Tomography (SPECT) and PET imaging, as well as in radiotherapy. nih.gov The development of dual-modality imaging agents, carrying both a PET and a SPECT/therapeutic radionuclide, is an area of active research. A relevant example is the development of (4-[¹⁸F]fluoropropoxy-3-iodobenzyl)guanidine, an analogue of meta-iodobenzylguanidine (MIBG), which demonstrates the feasibility of combining fluorine and iodine radioisotopes in a single molecule for nuclear medicine applications. nih.gov

The synthesis of such radiolabeled precursors from this compound would likely involve either nucleophilic [¹⁸F]fluorination or electrophilic radioiodination of a suitable precursor derived from the parent molecule.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-((bis(carboxymethyl)amino)methyl)benzoic acid
4,4′-oxydibenzoic acid
3,4-dihydroxycinnamic acid
2,5-bis(trifluoromethyl)terephthalic acid
PhI(OH)OTs ([Hydroxy(tosyloxy)iodo]benzene)
2-bromo-4-fluorobenzoic acid
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
(4-[¹⁸F]fluoropropoxy-3-iodobenzyl)guanidine

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 4-fluoro-3,5-diiodobenzoic acid, and how do reaction conditions influence halogenation efficiency?

Answer:
The synthesis typically involves sequential halogenation of a benzoic acid precursor. A plausible route starts with 4-fluorobenzoic acid (CAS 456-22-4), which undergoes iodination at the 3- and 5-positions using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . Key factors include:

  • Temperature : Elevated temperatures (~80°C) enhance iodine activation but may promote dehalogenation side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while acetic acid facilitates protonation for electrophilic substitution .
  • Catalysts : Lewis acids like FeCl₃ can direct iodination to the meta positions .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using ¹H/¹³C NMR (e.g., absence of aromatic protons in the final product) .

Advanced Synthesis: How can researchers optimize iodination selectivity to avoid overhalogenation or byproduct formation?

Answer:
Overhalogenation often arises from excess iodinating agents or prolonged reaction times. To mitigate this:

  • Stoichiometric Control : Use 1.1–1.2 equivalents of ICl per iodination site to minimize diiodo byproducts .
  • Protecting Groups : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to reduce electron-withdrawing effects that may hinder iodination .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (monoiodination), while higher temperatures drive thermodynamic outcomes (diiodination) .
    Case Study : A 2024 study on 2-amino-4-bromo-3,5-difluorobenzoic acid demonstrated that iterative halogenation with intermediate purification (e.g., column chromatography) improved yields by 20–30% .

Basic Characterization: Which spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons (due to iodine substitution) and a singlet for the carboxylic acid proton (~12 ppm).
    • ¹³C NMR : Peaks at ~165 ppm (C=O) and ~90–100 ppm (C-I bonds) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻) at m/z 392.80 (C₇H₂FIO₂⁻ requires 392.79) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match a pure reference standard .

Advanced Data Analysis: How should researchers resolve contradictions between theoretical and experimental spectral data?

Answer:
Discrepancies often arise from impurities, solvent effects, or incorrect assignments. Steps include:

Repetition : Re-run experiments under identical conditions to confirm reproducibility.

Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

2D NMR : Utilize HSQC and HMBC to correlate aromatic carbons with adjacent substituents, distinguishing between iodinated and fluorinated positions .
Example : A 2023 study on 3,5-difluorobenzoic acid used HSQC to resolve overlapping signals caused by fluorine’s electronegativity .

Basic Applications: What are the potential biochemical applications of this compound in enzyme inhibition studies?

Answer:
The compound’s halogenated structure mimics natural substrates in enzymatic reactions:

  • Thyroid Hormone Analogues : The iodine atoms may compete with thyroxine (T₄) for binding to thyroid receptors .
  • Enzyme Inhibition : Test inhibition of halogenases or deiodinases using kinetic assays (e.g., UV-Vis monitoring of cofactor depletion) .
    Protocol : Pre-incubate the enzyme with the compound (0.1–10 µM) and measure residual activity using a colorimetric substrate (e.g., PNPP for phosphatases) .

Advanced Applications: How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic studies?

Answer:
The carboxylic acid group enables coordination to metal nodes (e.g., Zr⁴⁺ or Cu²⁺). Methodology:

MOF Synthesis : Combine this compound with metal salts (e.g., ZrCl₄) in DMF at 120°C for 24 hours .

Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area measurement.

Catalytic Testing : Assess MOF performance in reactions like CO₂ reduction or Suzuki coupling, comparing turnover frequencies (TOF) with non-halogenated analogs .

Basic Safety: What are the key safety considerations when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential iodine vapor release .
  • Waste Disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal .

Advanced Safety: How can researchers mitigate risks associated with iodine sublimation during synthesis?

Answer:

  • Cold Traps : Install a condenser or cold finger (-20°C) to capture sublimed iodine .
  • Inert Atmosphere : Conduct reactions under nitrogen to minimize oxidative side reactions.
  • Real-Time Monitoring : Use FTIR or Raman spectroscopy to detect iodine vapor concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3,5-diiodobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3,5-diiodobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.